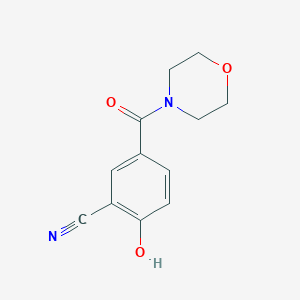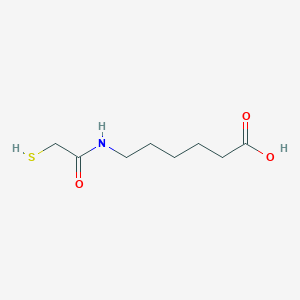![molecular formula C8H10OS2 B15160061 [(R)-(Methylsulfanyl)methanesulfinyl]benzene CAS No. 670271-24-6](/img/structure/B15160061.png)
[(R)-(Methylsulfanyl)methanesulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[®-(Methylsulfanyl)methanesulfinyl]benzene is an organic compound with the molecular formula C8H10OS2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing [®-(Methylsulfanyl)methanesulfinyl]benzene involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is typically carried out in an aqueous medium at low temperatures to prevent overoxidation. The product is then purified through vacuum distillation .
Industrial Production Methods
Industrial production of [®-(Methylsulfanyl)methanesulfinyl]benzene may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[®-(Methylsulfanyl)methanesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
[®-(Methylsulfanyl)methanesulfinyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [®-(Methylsulfanyl)methanesulfinyl]benzene involves its interaction with specific molecular targets. For example, it can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfone: Similar in structure but with a sulfone group instead of a sulfinyl group.
Methanesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain reactions.
Methyl phenyl sulfide: The reduced form of [®-(Methylsulfanyl)methanesulfinyl]benzene .
Uniqueness
[®-(Methylsulfanyl)methanesulfinyl]benzene is unique due to its chiral nature and the presence of both sulfanyl and sulfinyl groups. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
Properties
CAS No. |
670271-24-6 |
|---|---|
Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
[(R)-methylsulfanylmethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS2/c1-10-7-11(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t11-/m0/s1 |
InChI Key |
NRNZRQYQJQUCHA-NSHDSACASA-N |
Isomeric SMILES |
CSC[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CSCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


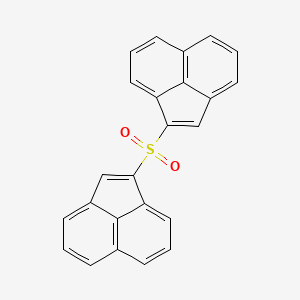
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
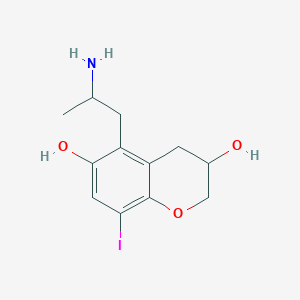
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
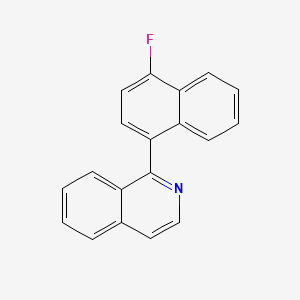
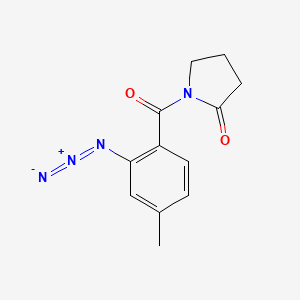
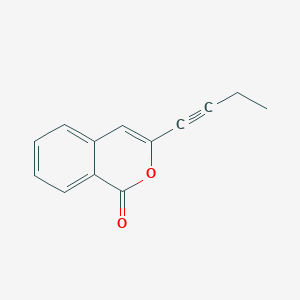
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
